molecular formula C14H13NO2 B3189972 (2-Amino-4-methoxyphenyl)(phenyl)methanone CAS No. 37527-68-7

(2-Amino-4-methoxyphenyl)(phenyl)methanone

Cat. No. B3189972
Key on ui cas rn: 37527-68-7
M. Wt: 227.26 g/mol
InChI Key: GFHWOKUXKUUKQJ-UHFFFAOYSA-N
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Patent
US06867185B2

Procedure details

Step D) To a solution of 21.8 g (172 mmol) of m-anisidine in 800 mL of CH2Cl2 cooled to −50° C., was added 172 mL (172 mmol) of 1M BCl3 in heptane over 20 min to produce an amber colored mixture which was stirred 1 h. To this mixture was added 12.2 mL (172 mmol) of AcCl and 22.9 g (172 mmol) of AlCl3. The mixture was allowed to warm to room temperature overnite, poured into ice water, the solution adjusted to pH 9 using 10% aqueous NaOH and was extracted repeatedly using EtOAC. The combined organic extracts were washed with brine, dried (MgSO4), concentrated and the resulting solid recrystallized from the minimal amount of MeOH in CH2Cl2/hexanes (50%) to afford 13.4 g (47%)of slightly impure 2-amino-4-methoxybenzophenone as a crystalline solid. The solid could be taken directly into the next reaction or purified to absolute purity over SiO2 (eluted with 0% to 14% MeOH/CH2Cl2): 1H NMR (500 MHz, CDCl3) δ 2.50 (s, 3H), 3.79 (s, 3H), 6.05 (d, J=2.4 Hz, 1H), 6.21 (dd, J=8.8, 2.4 Hz, 1H), 6.38 (m, 2H), 7.62 (d, J=8.8 Hz, 1H)
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
172 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
12.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
22.9 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([NH2:9])[CH:4]=1.B(Cl)(Cl)Cl.[C:14](Cl)([CH3:16])=[O:15].[Al+3].[Cl-].[Cl-].[Cl-].[OH-].[Na+]>C(Cl)Cl.CCCCCCC>[NH2:9][C:5]1[CH:4]=[C:3]([O:2][CH3:1])[CH:8]=[CH:7][C:6]=1[C:14]([C:16]1[CH:7]=[CH:8][CH:3]=[CH:4][CH:5]=1)=[O:15] |f:3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
21.8 g
Type
reactant
Smiles
COC1=CC(=CC=C1)N
Name
Quantity
800 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
172 mL
Type
reactant
Smiles
B(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC
Step Three
Name
Quantity
12.2 mL
Type
reactant
Smiles
C(=O)(C)Cl
Name
Quantity
22.9 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce an amber colored mixture which
EXTRACTION
Type
EXTRACTION
Details
was extracted repeatedly using EtOAC
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the resulting solid recrystallized from the minimal amount of MeOH in CH2Cl2/hexanes (50%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C(=O)C2=CC=CC=C2)C=CC(=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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